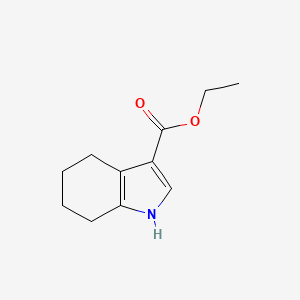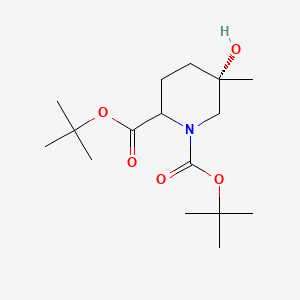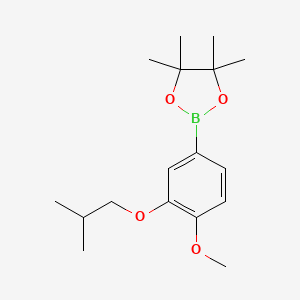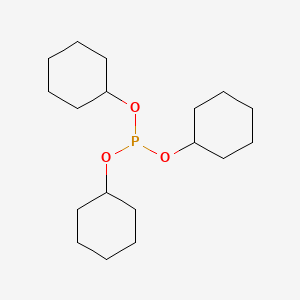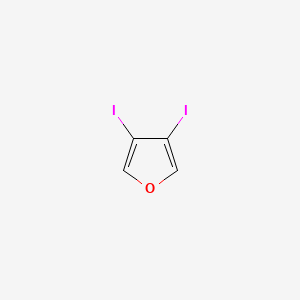
3,4-Diiodofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diiodofuran is a halogenated furan derivative characterized by the presence of two iodine atoms at the 3 and 4 positions of the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diiodofuran typically involves the electrophilic iodocyclization of 4-hydroxy-2-but-2-yn-1-ones. This method is efficient and general, utilizing methanol as a solvent to achieve chemoselective synthesis . The reaction proceeds through the formation of ketals in situ, which then undergo iodocyclization to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Diiodofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed:
Substitution Reactions: Products include 3,4-disubstituted furans.
Oxidation Reactions: Products include furan-2,5-diones and other oxygenated furans.
Reduction Reactions: Products include 3,4-dihydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Diiodofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of halogenated compounds’ biological activity and their potential as pharmaceuticals.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 3,4-Diiodofuran exerts its effects is primarily through its electrophilic nature. The iodine atoms make the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. This reactivity is exploited in synthetic chemistry to create complex molecules with desired properties.
Vergleich Mit ähnlichen Verbindungen
3,4-Dibromofuran: Similar in structure but with bromine atoms instead of iodine.
3,4-Dichlorofuran: Contains chlorine atoms at the 3 and 4 positions.
3,4-Difluorofuran: Contains fluorine atoms at the 3 and 4 positions.
Uniqueness: 3,4-Diiodofuran is unique due to the larger atomic size and higher reactivity of iodine compared to other halogens
Eigenschaften
CAS-Nummer |
7040-24-6 |
|---|---|
Molekularformel |
C4H2I2O |
Molekulargewicht |
319.87 g/mol |
IUPAC-Name |
3,4-diiodofuran |
InChI |
InChI=1S/C4H2I2O/c5-3-1-7-2-4(3)6/h1-2H |
InChI-Schlüssel |
TTXIZXNARJDUHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CO1)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


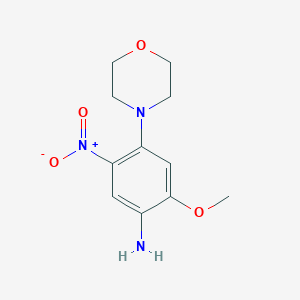
![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)
![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)

![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)
